1-(2-fluoroethyl)-1H-indole-3-carboxylic acid
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Overview
Description
1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of a fluoroethyl group in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid typically involves the introduction of a fluoroethyl group to the indole core. One common method is the nucleophilic substitution reaction where a suitable indole derivative reacts with a fluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Scientific Research Applications
1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-1H-indole-2-carboxylic acid
- 1-(2-Fluoroethyl)-1H-indole-3-acetic acid
- 1-(2-Fluoroethyl)-1H-indole-3-butyric acid
Uniqueness: 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties. The position of the fluoroethyl group on the indole ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H10FNO2 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
1-(2-fluoroethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C11H10FNO2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
SJSGWCBNEVNMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCF)C(=O)O |
Origin of Product |
United States |
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